molecular formula C21H25F3N2O3 B3467450 2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL

2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL

Cat. No.: B3467450
M. Wt: 410.4 g/mol
InChI Key: VZIUCJNLJICNFT-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the trifluoromethyl group could produce corresponding hydrocarbons.

Scientific Research Applications

2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL involves its interaction with molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-(trifluoromethyl)phenol: Similar structure but lacks the piperazine moiety.

    4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups but lacks the trifluoromethyl and piperazine groups.

Uniqueness

2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups, along with the piperazine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O3/c1-28-18-11-15(12-19(29-2)20(18)27)13-25-7-9-26(10-8-25)14-16-5-3-4-6-17(16)21(22,23)24/h3-6,11-12,27H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIUCJNLJICNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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